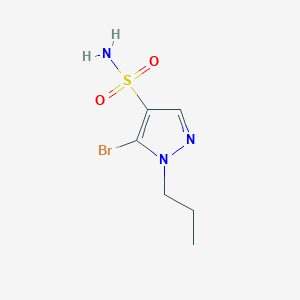

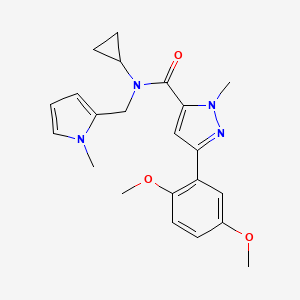

![molecular formula C7H11BrO2S B2593574 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane CAS No. 2460750-22-3](/img/structure/B2593574.png)

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is a chemical compound. However, there is limited information available specifically for this compound1. It is related to “1-Bromobicyclo[1.1.1]pentane”, which is a hydrocarbon with the molecular formula CHBr2. The structure of “1-Bromobicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each3.

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is not explicitly provided in the available resources. However, it is related to “1-Bromobicyclo[1.1.1]pentane”, which has a molecular formula of CHBr2. The structure of “1-Bromobicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each3.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane”. However, BCPs have been used in various chemical reactions5. For instance, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes are two common reactions involving BCPs5.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” are not available in the provided resources.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane serves as a key intermediate in the synthesis of various complex molecules due to its unique structure. The solvolysis of similar bromobicyclo[1.1.1]pentane derivatives has been extensively studied, revealing their potential to undergo transformation into structurally diverse compounds. For example, 1-Bromobicyclo[1.1.1]pentane undergoes faster solvolysis than t-butyl bromide in aqueous ethanol, yielding products without the detection of expected cationic intermediates, indicating a preference for certain reaction pathways over others (E. Della & D. Taylor, 1990).

Molecular Building Blocks

Compounds structurally related to 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, such as 1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP), have been found valuable as molecular building blocks. DEBCP, for instance, facilitates the synthesis of extended, rigid, rod-like molecules, serving as a nonconjugated alternative to pi-conjugated building blocks. This utility underscores the versatility of bicyclo[1.1.1]pentane derivatives in constructing complex molecular architectures, which are crucial in the development of molecular machines and other advanced materials (Jiří Kaleta, M. Nečas, & C. Mazal, 2012).

Antimicrobial Applications

Further extending the versatility of 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane and its analogs, derivatives such as aminomethyloxy 1-(propylsulfanyl)pentane have been synthesized and tested for antimicrobial properties. These compounds, prepared from related bromopentane derivatives, show promise as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi. This application highlights the potential of bicyclo[1.1.1]pentane derivatives in contributing to the development of new antimicrobial agents (I. A. Dzhafarov, E. G. Mamedbeili, T. G. Kyazimova, Kh. I. Gasanov, & E. Suleimanova, 2010).

Safety And Hazards

The specific safety and hazards information for “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is not available in the provided resources. However, it’s always important to handle chemical compounds with care, using appropriate safety measures.

Direcciones Futuras

The future directions for “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” are not explicitly mentioned in the available resources. However, BCPs have been recognized as valuable bioisosteres in drug discovery, suggesting potential future applications in this field6.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane”. For a more comprehensive analysis, further research and resources would be required.

Propiedades

IUPAC Name |

1-bromo-3-ethylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2S/c1-2-11(9,10)7-3-6(8,4-7)5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGUMIUUUAGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

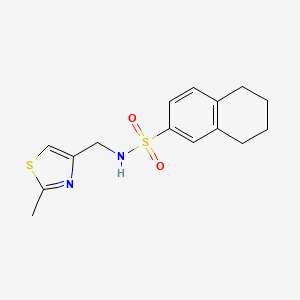

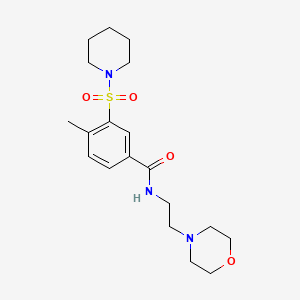

![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)

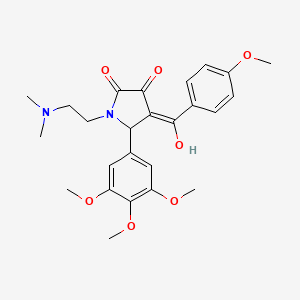

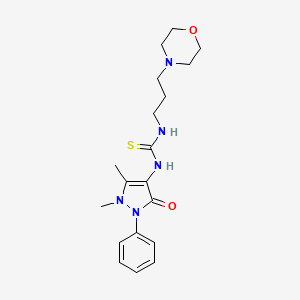

![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)

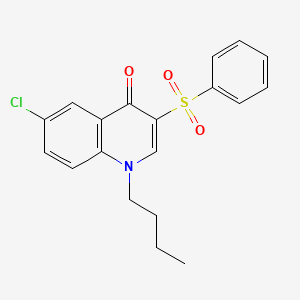

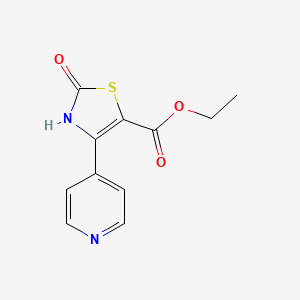

![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)